9-([1,1'-Biphenyl]-3-yl)anthracene
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Overview
Description
9-([1,1’-Biphenyl]-3-yl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a biphenyl group at the 9-position of anthracene enhances its photophysical properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-3-yl)anthracene typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of anthracene with biphenyl derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of 9-([1,1’-Biphenyl]-3-yl)anthracene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-([1,1’-Biphenyl]-3-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Br₂ in carbon tetrachloride (CCl₄) or HNO₃ in sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated biphenyl-anthracene derivatives.
Scientific Research Applications
9-([1,1’-Biphenyl]-3-yl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and as a fluorescent probe.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which 9-([1,1’-Biphenyl]-3-yl)anthracene exerts its effects involves its ability to absorb and emit light. The compound’s photophysical properties are attributed to the extended conjugation provided by the biphenyl group. This allows for efficient energy transfer and fluorescence, making it useful in various applications. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative with similar photophysical properties.
9-Anthracenemethanol: A hydroxymethyl derivative of anthracene with different reactivity.
9,10-Dimethylanthracene: A methyl-substituted anthracene with altered fluorescence properties.
Uniqueness
9-([1,1’-Biphenyl]-3-yl)anthracene is unique due to the presence of the biphenyl group, which enhances its photophysical properties compared to other anthracene derivatives. This makes it particularly valuable in applications requiring high fluorescence quantum yields and efficient energy transfer .
Properties
IUPAC Name |
9-(3-phenylphenyl)anthracene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-2-9-19(10-3-1)20-13-8-14-23(17-20)26-24-15-6-4-11-21(24)18-22-12-5-7-16-25(22)26/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJLXLBFWIIZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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